4-Pentylacetophenone
Overview
Description
4-Pentylacetophenone, also known as 1-(4-pentylphenyl)ethanone, is an organic compound with the molecular formula C13H18O. It is a derivative of acetophenone, where the phenyl group is substituted with a pentyl chain at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylacetophenone can be synthesized through the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form 4-pentylphenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylphenylethanol.
Substitution: 4-Nitro-4-pentylacetophenone or 4-Bromo-4-pentylacetophenone.
Scientific Research Applications
4-Pentylacetophenone is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic chemistry experiments.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pentylacetophenone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in oxidation reactions, the carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the carbonyl group is reduced to an alcohol. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles.
Comparison with Similar Compounds
4-Pentylacetophenone can be compared with other acetophenone derivatives, such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylacetophenone: Contains an ethyl group instead of a pentyl group.
4-Propylacetophenone: Features a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of this compound lies in its longer alkyl chain, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The pentyl group can also impart different biological activities compared to shorter alkyl chains.
Properties
IUPAC Name |
3-methyl-1-phenylhexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYBIWHCDBCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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